molecular formula C22H21FN2O3S2 B2834556 4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE CAS No. 1111014-79-9

4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B2834556
CAS No.: 1111014-79-9
M. Wt: 444.54
InChI Key: XQJXSVFGYOZGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic molecule that features a quinoline core substituted with a sulfonyl group, a fluorine atom, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Thiomorpholine Substitution: The thiomorpholine ring can be introduced through nucleophilic substitution reactions using thiomorpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiomorpholine in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the quinoline core are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE: can be compared with other similar compounds, such as:

    (3,4-Dimethylphenyl)sulfonyl derivatives: These compounds share the sulfonyl group and may exhibit similar biological activities.

    Fluoroquinoline derivatives: These compounds share the quinoline core and the fluorine atom, which are important for their biological activity.

    Thiomorpholine-containing compounds: These compounds share the thiomorpholine ring and may have similar pharmacological properties.

The uniqueness of This compound lies in the combination of these functional groups, which may result in unique biological activities and therapeutic potential.

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S2/c1-14-3-5-17(11-15(14)2)30(27,28)21-18-12-16(23)4-6-20(18)24-13-19(21)22(26)25-7-9-29-10-8-25/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJXSVFGYOZGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.